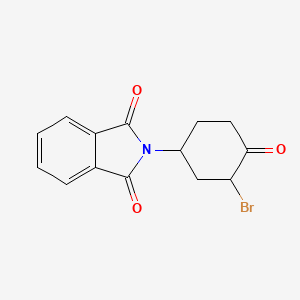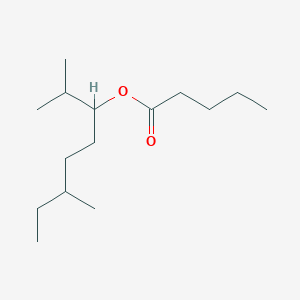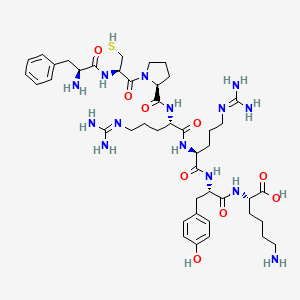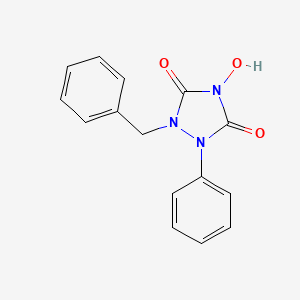
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with benzyl, hydroxy, and phenyl groups. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.
Métodos De Preparación
The synthesis of 1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of benzylamine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosgene or triphosgene. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability.
Análisis De Reacciones Químicas
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, often using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The triazolidine ring can participate in cyclization reactions to form larger heterocyclic systems, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or sodium methoxide. Major products formed from these reactions include various substituted triazolidines, ketones, amines, and larger heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Its unique structure allows it to interact with biological targets, and it is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazole-3,5-dione: This compound has a similar structure but with a triazole ring instead of a triazolidine ring, leading to different reactivity and applications.
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-triazine-3,5-dione: The triazine ring in this compound provides different electronic properties and reactivity compared to the triazolidine ring.
1-Benzyl-4-hydroxy-2-phenyl-1,2,4-thiazolidine-3,5-dione:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
194152-22-2 |
|---|---|
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
1-benzyl-4-hydroxy-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C15H13N3O3/c19-14-16(11-12-7-3-1-4-8-12)17(15(20)18(14)21)13-9-5-2-6-10-13/h1-10,21H,11H2 |
Clave InChI |
SIUAAQPMINHGOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)

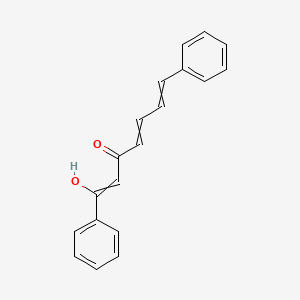
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)

![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
